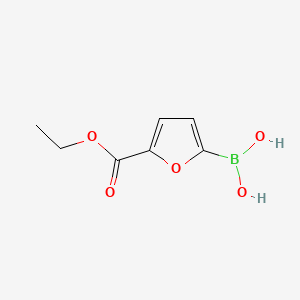

(5-(Ethoxycarbonyl)furan-2-yl)boronic acid

Description

Significance of Furan (B31954) Scaffolds in Synthetic Chemistry

The furan ring system, a five-membered aromatic heterocycle containing one oxygen atom, represents a foundational scaffold in organic chemistry. utripoli.edu.lynumberanalytics.com Its derivatives are integral components of numerous bioactive compounds and functional materials. researchgate.net The versatility of the furan moiety stems from its unique electronic properties and its ability to serve as a building block for more complex molecular architectures. numberanalytics.com Furan and its derivatives are widely present in therapeutic agents and are key precursors for various industrially significant compounds, including solvents and biofuels. ijabbr.com

The significance of furan scaffolds is particularly pronounced in medicinal chemistry, where they are found in a wide array of pharmaceuticals. utripoli.edu.ly These compounds exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. utripoli.edu.lyresearchgate.netijabbr.com The ability to modify the substitution pattern on the furan ring allows for fine-tuning of a molecule's pharmacological profile, making it a valuable tool in drug discovery and development. researchgate.net Researchers have successfully incorporated the furan nucleus into novel chemotherapeutic agents, highlighting its therapeutic potential. utripoli.edu.ly Beyond medicine, furan derivatives are also investigated for applications in materials science. numberanalytics.com

Overview of Organoboronic Acids as Versatile Synthetic Intermediates

Organoboronic acids, characterized by a carbon-boron bond and the general formula R-B(OH)₂, are a cornerstone of modern organic synthesis. wikipedia.org First prepared and isolated in 1860, these compounds have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org Their utility is largely attributed to their stability, generally low toxicity of their byproducts, and broad functional group tolerance. nih.govnih.gov

The most prominent application of organoboronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. wikipedia.orgnih.govmdpi.com This reaction has become a powerful and widely used method for constructing biaryl and heteroaryl structures, which are common motifs in pharmaceuticals and advanced materials. mdpi.com The general mechanism involves three key steps: oxidative addition of a halide to a palladium(0) complex, transmetalation of the organic group from the boronic acid to the palladium(II) center, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org Beyond the Suzuki coupling, boronic acids participate in various other transformations, including Chan-Lam coupling for C-N and C-O bond formation, conjugate additions, and oxidations. wikipedia.org Their ability to act as Lewis acids and form reversible covalent complexes with diols has also led to their use in sensing and molecular recognition. wikipedia.orgbath.ac.uk

Positioning of (5-(Ethoxycarbonyl)furan-2-yl)boronic acid within the Field of Heterocyclic Boronic Acids

This compound belongs to the class of heterocyclic boronic acids, which are organoboronic acids where the organic residue is a heterocyclic ring. These reagents are crucial for introducing heterocycles into molecules via cross-coupling reactions. nih.gov However, heteroaryl boronic acids, particularly those derived from π-rich five-membered rings like furan, can present unique challenges. nih.govnih.gov For instance, furan-2-ylboronic acids are known to be susceptible to protodeboronation (the cleavage of the C-B bond by a proton source) during cross-coupling reactions, which can lead to low product yields. nih.gov

The compound this compound features a furan-2-ylboronic acid moiety substituted at the 5-position with an ethoxycarbonyl group. This ester functional group is generally tolerated in Suzuki-Miyaura coupling reactions, allowing for the strategic incorporation of this specific furan-based building block. nsf.gov The presence of the electron-withdrawing ester group can influence the reactivity and stability of the boronic acid compared to the unsubstituted furan-2-ylboronic acid. The development and use of such functionalized heterocyclic boronic acids are essential for the synthesis of complex target molecules in medicinal chemistry and materials science, where precise control over molecular architecture is paramount. mdpi.comnih.gov

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₉BO₅ uni.luscbt.com |

| Molecular Weight | 184.0 g/mol scbt.com |

| InChI | InChI=1S/C7H9BO5/c1-2-12-7(9)5-3-4-6(13-5)8(10)11/h3-4,10-11H,2H2,1H3 uni.lu |

| InChIKey | USBGGMMAQCIWDL-UHFFFAOYSA-N uni.lu |

| SMILES | B(C1=CC=C(O1)C(=O)OCC)(O)O uni.lu |

Structure

2D Structure

Propriétés

IUPAC Name |

(5-ethoxycarbonylfuran-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BO5/c1-2-12-7(9)5-3-4-6(13-5)8(10)11/h3-4,10-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USBGGMMAQCIWDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(O1)C(=O)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675075 | |

| Record name | [5-(Ethoxycarbonyl)furan-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150114-44-5 | |

| Record name | 2-Furancarboxylic acid, 5-borono-, 2-ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150114-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [5-(Ethoxycarbonyl)furan-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Ethoxycarbonyl)furan-2-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Ethoxycarbonyl Furan 2 Yl Boronic Acid

Direct Boronation Strategies for Furan (B31954) Systems

Direct C-H bond functionalization represents an atom-economical and efficient approach to introduce a boronic acid group onto the furan ring. These methods avoid the pre-functionalization of the starting material, thereby shortening the synthetic sequence.

Directed Ortho Metalation (DoM) Approaches and Subsequent Boronation

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. The strategy relies on the use of a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-C-H bond. The resulting organolithium species can then be trapped with an electrophile, in this case, a borate (B1201080) ester, to yield the desired boronic acid derivative.

However, the application of DoM to furan systems with a boronic acid or its ester as the directing group presents significant challenges. acs.org The inherent Lewis acidity of the boron center makes it susceptible to nucleophilic attack by the organolithium base, leading to undesired side reactions and decomposition rather than the intended C-H activation. acs.org Research in this area has focused on modifying the boron-containing directing group to mitigate this issue, for instance, by using tetra-coordinate boron species which are less prone to nucleophilic attack. acs.org Despite these efforts, direct DoM strategies where the boronic acid moiety itself directs the metalation for the synthesis of polysubstituted arylboronic acids remain largely undeveloped.

Transition-Metal-Catalyzed C-H Borylation of Furan Derivatives

Transition-metal-catalyzed C-H borylation has emerged as a more practical and widely used method for the direct introduction of a boryl group onto heteroaromatic rings like furan. illinois.eduvanderbilt.edu This approach utilizes catalysts based on iridium, rhodium, or other transition metals to selectively activate a C-H bond and facilitate its reaction with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂).

Iridium-catalyzed C-H borylation is particularly prominent. nih.gov The regioselectivity of this reaction on substituted furans is influenced by a combination of steric and electronic factors. For a substrate like ethyl 2-furoate, the borylation is generally directed to the C5 position, which is the most sterically accessible and electronically activated position on the furan ring. The mechanism is believed to involve an Ir(III)/Ir(V) catalytic cycle where an iridium-boryl complex undergoes oxidative addition to the C-H bond. illinois.edunih.gov

Rhodium catalysts have also been employed for the C-H borylation of heteroarenes. nih.govresearchgate.net While often highly effective, the choice of ligand is crucial in controlling the regioselectivity. Similar to iridium catalysis, the borylation of ethyl 2-furoate with a rhodium catalyst would be expected to favor the C5 position.

Recent advancements have also explored the use of more earth-abundant metals like iron for C-H borylation reactions, often under photochemical conditions. nih.gov These methods offer a more sustainable alternative to precious metal catalysts. For instance, iron-catalyzed borylation of 2-methylfuran (B129897) has been shown to produce a mixture of 4- and 5-borylated products. nih.gov

Table 1: Comparison of Catalysts for C-H Borylation of Furan Derivatives

| Catalyst System | Typical Substrate | Key Features |

|---|---|---|

| [Ir(cod)Cl]₂ / dtbpy | Arenes, Heteroarenes | High efficiency, sterically controlled regioselectivity. nih.gov |

| [Rh(cod)Cl]₂ / PPh₃ | Arenes, Heteroarenes | Effective for C-H borylation, ligand-dependent selectivity. nih.gov |

| Fe(acac)₃ / Blue Light | Furans, Thiophenes | Utilizes an earth-abundant metal, proceeds via photochemical activation. nih.gov |

Precursor Functionalization and Boronic Acid Formation

An alternative and often more established approach to the synthesis of (5-(Ethoxycarbonyl)furan-2-yl)boronic acid involves the initial preparation of a functionalized furan precursor, which is then converted to the boronic acid.

Halogen-Metal Exchange and Trapping with Borate Esters

This classic method involves the synthesis of a halogenated furan derivative, typically ethyl 5-bromofuran-2-carboxylate, which can be prepared from ethyl 2-furoate. researchgate.net The halogenated precursor then undergoes a halogen-metal exchange reaction, most commonly with an organolithium reagent like n-butyllithium or t-butyllithium at low temperatures. harvard.eduresearchgate.netprinceton.edu This generates a highly reactive 5-lithiofuran species.

The subsequent step involves trapping this organolithium intermediate with a trialkyl borate, such as trimethyl borate or triisopropyl borate. researchgate.net The resulting boronate ester is then hydrolyzed under acidic conditions to afford the final this compound. The success of this method hinges on the careful control of reaction conditions, particularly temperature, to avoid side reactions of the highly reactive organolithium intermediate. researchgate.net

Table 2: Key Steps in Halogen-Metal Exchange Route

| Step | Reaction | Reagents | Key Considerations |

|---|---|---|---|

| 1 | Halogenation of Ethyl 2-furoate | e.g., NBS | Synthesis of the key precursor, ethyl 5-bromofuran-2-carboxylate. researchgate.net |

| 2 | Halogen-Metal Exchange | n-BuLi or t-BuLi | Performed at low temperatures (e.g., -78 °C) to generate the organolithium species. harvard.edu |

| 3 | Borylation | Trialkyl borate (e.g., B(OMe)₃) | Trapping of the organolithium intermediate. researchgate.net |

| 4 | Hydrolysis | Acidic workup | Conversion of the boronate ester to the boronic acid. |

Palladium-Catalyzed Cross-Coupling of Halofurans with Diboron Reagents

The Miyaura borylation reaction is a powerful and versatile palladium-catalyzed cross-coupling method for the synthesis of boronate esters from aryl or heteroaryl halides. alfa-chemistry.comorganic-chemistry.org In the context of synthesizing this compound, this would involve the reaction of ethyl 5-halofuran-2-carboxylate (e.g., the bromo or iodo derivative) with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).

The reaction is typically catalyzed by a palladium(0) complex with a suitable phosphine (B1218219) ligand, such as XPhos, and requires a base, like potassium acetate (B1210297) or potassium carbonate. alfa-chemistry.comorganic-chemistry.org The resulting pinacol (B44631) boronate ester can then be hydrolyzed to the desired boronic acid. This method offers excellent functional group tolerance and generally proceeds under milder conditions than the halogen-metal exchange route. organic-chemistry.org

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals and pharmaceutical intermediates, including boronic acids. Key considerations include the use of less hazardous solvents, improving atom economy, and developing one-pot procedures to reduce waste and energy consumption.

In the context of synthesizing this compound, several strategies align with green chemistry principles:

Solvent Selection: The use of greener solvents is a critical aspect. For instance, 2-methyltetrahydrofuran (B130290) (2-MeTHF) is often considered a more environmentally friendly alternative to tetrahydrofuran (B95107) (THF) in reactions like lithium-halogen exchange and Miyaura borylation. acsgcipr.org The possibility of performing reactions in water, where feasible, is also a significant green advancement. nih.gov

Atom Economy: Direct C-H borylation methods (Section 2.1.2) are inherently more atom-economical than precursor functionalization routes as they avoid the introduction and subsequent removal of a halogen atom. Furthermore, modifications to the Miyaura borylation, such as using tetrahydroxydiboron (B82485) (bis-boronic acid) instead of B₂pin₂, improve atom economy as the byproducts are less wasteful. nih.gov

Catalyst Choice: The use of earth-abundant metal catalysts, such as iron, in C-H borylation reactions is a move towards more sustainable chemistry compared to the reliance on precious metals like iridium and rhodium. nih.gov

By integrating these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally benign.

Solvent-Free and Aqueous Medium Syntheses

The development of synthetic methods that minimize or eliminate the use of volatile and hazardous organic solvents is a central goal of green chemistry. For the synthesis of boronic acids and their precursors, significant progress has been made in transitioning from conventional anhydrous organic solvents to aqueous systems.

Aqueous Synthesis of Boronic Esters

The direct synthesis of this compound in water from a suitable precursor, such as ethyl 5-halofuran-2-carboxylate, can be achieved through palladium-catalyzed Miyaura borylation. Performing such reactions in water presents challenges due to the poor solubility of many organic substrates and catalysts. To overcome this, modern approaches utilize surfactants to create micelles, which act as nanoreactors, concentrating the reactants and facilitating the catalytic cycle.

Research has demonstrated the viability of palladium-catalyzed borylation of various aryl halides in water. The use of poly(ethylene glycol) (PEG)-based surfactants has been shown to significantly increase product yields compared to reactions run in pure water. researchgate.net These surfactants not only improve reaction efficiency but also simplify the separation process, reducing the need for large volumes of organic solvents for product extraction. researchgate.net

Further studies have refined this approach using specific palladium precursors and ligands under micellar conditions. For instance, the combination of a palladium source with a specialized ligand like Sphos and a hindered lipophilic base can effectively catalyze the borylation of aryl bromides in water, yielding a wide range of boronic esters with high purity. organic-chemistry.org The final step, hydrolysis of the resulting boronic ester to the desired boronic acid, and its subsequent purification can also be managed in aqueous systems, for example, through recrystallization from a water/acetonitrile mixture. google.com

While fully solvent-free methods for the synthesis of this specific furan-based boronic acid are not yet widely documented, the trend towards chromatography-free and chlorinated-solvent-free preparations in organic synthesis underscores the ongoing effort to reduce solvent waste. ox.ac.uk

Catalyst Development for Sustainable Production

Sustainable production of this compound involves two main considerations: the renewable sourcing of the furan core and the efficiency and environmental impact of the catalytic system used for the borylation step.

Sustainable Furan Precursors

The furan ring is a key platform chemical that can be derived from biomass, offering a renewable alternative to petroleum-based feedstocks. frontiersin.org Carbohydrates like fructose (B13574) and glucose can be catalytically dehydrated to produce 5-(hydroxymethyl)furfural (HMF), a versatile intermediate. nih.govacs.org From HMF, the ethoxycarbonyl group can be introduced through subsequent oxidation and esterification reactions, leading to precursors like ethyl 2-furoate. The catalysts for these biomass conversion processes are a major area of research, with a focus on heterogeneous systems like zeolites, polyoxometalates, and non-noble metals (e.g., Fe, Co, Ni, Cu) that offer advantages in terms of cost and recyclability over precious metal catalysts. frontiersin.orgnih.gov

Advancements in Borylation Catalysis

The Miyaura borylation reaction is a powerful tool for creating carbon-boron bonds. Efforts to make this process more sustainable have focused on improving catalyst efficiency to allow for lower catalyst loadings and milder reaction conditions.

Key developments include:

Highly Active Ligands: The use of advanced phosphine ligands has enabled borylation reactions to proceed at room temperature, a significant improvement over methods requiring high heat. nih.gov This reduces energy consumption and minimizes thermal degradation of sensitive substrates.

Optimized Base Systems: Traditional bases like potassium acetate can sometimes inhibit the catalytic cycle. Research has shown that using lipophilic carboxylate bases, such as potassium 2-ethylhexanoate, can mitigate this inhibition, leading to faster reactions at lower temperatures (e.g., 35°C) with minimal catalyst loading (as low as 0.5 mol%). organic-chemistry.org This optimization makes the process more efficient and economical.

Transition-Metal-Free Catalysis: A frontier in sustainable chemistry is the replacement of precious metal catalysts like palladium with more abundant and less toxic elements. While not yet applied to furan borylation, the development of metal-free catalyst systems, such as those based on 'frustrated Lewis pairs' using common elements like sodium and boron, points to future possibilities for even more sustainable chemical transformations. sciencedaily.com

The combination of sustainably-derived furan precursors with highly efficient, low-loading catalytic systems for borylation represents a holistic approach to the sustainable production of this compound.

Reactivity and Mechanistic Investigations of 5 Ethoxycarbonyl Furan 2 Yl Boronic Acid

Fundamental Reactivity Patterns of Furan-2-ylboronic Acids

Furan-2-ylboronic acids, including the title compound (5-(Ethoxycarbonyl)furan-2-yl)boronic acid, are a class of heterocyclic organoboron reagents that exhibit distinct reactivity patterns crucial for their application in synthesis. A primary characteristic of these compounds is their inherent instability under certain conditions, particularly their susceptibility to protodeboronation. nih.govntnu.no This process involves the cleavage of the C-B bond and its replacement with a C-H bond, which can compete with the desired cross-coupling pathway, thereby reducing product yields. nih.govntnu.no

The rate of protodeboronation is significantly influenced by the reaction conditions, such as the base, solvent, and temperature. ntnu.no For five-membered 2-heteroaromatic boronic acids, this decomposition pathway is a notable challenge. nih.gov The presence of an electron-withdrawing group, such as the ethoxycarbonyl group at the 5-position of the furan (B31954) ring, can exacerbate this instability. Aryl boronic acids with electron-withdrawing substituents are generally more acidic, which can affect the equilibrium between the neutral boronic acid and the catalytically active boronate species. nih.gov

For the Suzuki-Miyaura reaction to proceed, the boronic acid must be activated by a base to form a boronate complex. organic-chemistry.org This activation increases the nucleophilicity of the organic group on the boron atom, facilitating the crucial transmetalation step in the catalytic cycle. organic-chemistry.org However, the same basic conditions that promote the formation of the active boronate species can also accelerate the undesired protodeboronation. nih.gov Consequently, a key challenge in utilizing furan-2-ylboronic acids is to identify reaction conditions that favor the rate of transmetalation over the rate of protodeboronation. This often involves the use of highly active catalysts that can operate under milder conditions. nih.govacs.org

Cross-Coupling Reaction Pathways

This compound is a versatile coupling partner in a variety of transition metal-catalyzed reactions, primarily those mediated by palladium and copper.

Suzuki-Miyaura Cross-Coupling Reactions of this compound

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by reacting an organoboron compound with an organohalide or pseudohalide, catalyzed by a palladium complex. wikipedia.orglibretexts.org Furan-2-ylboronic acids are valuable substrates in these reactions for the synthesis of biaryl and heteroaryl compounds. acs.org

The general mechanism involves a catalytic cycle comprising three main steps:

Oxidative Addition : The active Pd(0) catalyst reacts with the organohalide (R-X) to form a Pd(II) intermediate. libretexts.org

Transmetalation : The organic group from the activated boronate species is transferred to the palladium center, displacing the halide. libretexts.org

Reductive Elimination : The two organic groups on the palladium complex couple, forming the final product and regenerating the Pd(0) catalyst. libretexts.org

For furan-2-ylboronic acids, the transmetalation step is often rate-limiting and in direct competition with protodeboronation. nih.govnih.gov Therefore, the success of the Suzuki-Miyaura coupling of this compound is highly dependent on a carefully optimized catalytic system.

The choice of the palladium source and, more critically, the supporting ligand is paramount for the successful coupling of challenging substrates like furan-2-ylboronic acids. Modern catalyst systems often employ bulky, electron-rich phosphine (B1218219) ligands that enhance the rates of both oxidative addition and reductive elimination, making transmetalation the turnover-limiting step and minimizing side reactions. rsc.orged.ac.uk

Research has shown that monodentate biarylphosphine ligands are highly effective for these transformations. acs.org The development of precatalysts that rapidly generate the active LPd(0) species under mild conditions is key to achieving high yields before the boronic acid can decompose. nih.govacs.org For instance, palladacycle precatalysts based on ligands like XPhos and SPhos are designed to generate the active catalyst under mild basic conditions, allowing couplings to proceed efficiently at low temperatures. rsc.orgnih.gov The ligand's structure not only affects the catalyst's activity but can also influence the stereochemical outcome of the reaction when applicable. organic-chemistry.org

Below is a table summarizing various catalytic systems employed for the Suzuki-Miyaura coupling of furan and other heteroarylboronic acids.

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Observations |

| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | Effective for coupling heteroaryl chlorides. rsc.org |

| Pd(OAc)₂ | PCy₃ | K₃PO₄ | Dioxane | RT - 120 | Suitable for a diverse array of aryl triflates. organic-chemistry.orgresearchgate.net |

| XPhos Palladacycle | None | K₃PO₄ | THF | RT - 40 | Allows for fast reactions of unstable heteroarylboronic acids. nih.govacs.org |

| PdCl₂(PPh₃)₂ | PPh₃ | KF | THF/H₂O | 60 | A more traditional system, may require higher temperatures. researchgate.net |

The versatility of this compound is demonstrated by its ability to couple with a wide range of electrophilic partners. The reactivity of the electrophile typically follows the order of aryl iodides > aryl bromides > aryl triflates > aryl chlorides. acs.org While aryl iodides and bromides are common coupling partners, the use of more readily available but less reactive aryl chlorides requires highly active catalyst systems. acs.org

Studies on furan-2-yltrifluoroborates, which are more stable precursors to boronic acids, have shown successful couplings with a variety of aryl bromides and chlorides, including those with electron-donating and electron-withdrawing substituents. nih.gov However, limitations can arise. For example, sterically hindered electrophiles can significantly slow down the rate of oxidative addition, requiring more forcing conditions or specialized, bulky ligands. nih.gov Furthermore, the presence of base-sensitive functional groups on either coupling partner can lead to side reactions, although the use of milder bases like K₃PO₄ or KF can often mitigate these issues. organic-chemistry.orgnih.gov

The table below illustrates the scope of the Suzuki-Miyaura reaction with various furan-2-ylboronic acid derivatives and electrophiles.

| Furan Boronic Acid Derivative | Electrophile | Catalyst System | Yield (%) |

| Furan-2-ylboronic acid | 4-Chlorotoluene | XPhos Precatalyst | 94 acs.org |

| Furan-2-ylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | 98 acs.org |

| 5-Methylfuran-2-yltrifluoroborate | 4-Bromobenzonitrile | PdCl₂(dppf) | 94 nih.gov |

| 5-Formylfuran-2-yltrifluoroborate | 4-Bromobenzonitrile | PdCl₂(dppf) | 39 nih.gov |

| Furan-2-ylboronic acid | 2-Bromopyridine | XPhos Precatalyst | 96 acs.org |

Other Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck, Sonogashira, Negishi Analogues)

While the Suzuki-Miyaura reaction is the most prominent application, the furan-2-yl moiety can participate in other palladium-catalyzed transformations. Although this compound is not a direct substrate in reactions like the Heck or Sonogashira coupling, its structural motif is often constructed using these methods starting from a halogenated furan. For instance, a 2-halofuran can undergo Sonogashira coupling with a terminal alkyne to produce a 2-alkynylfuran.

In reactions analogous to the Negishi coupling, which utilizes organozinc reagents, a furan-2-ylzinc species could be generated from the corresponding halofuran and coupled with various electrophiles. The principles of catalyst and ligand design from Suzuki-Miyaura chemistry often translate to these other cross-coupling reactions, with electron-rich and bulky ligands promoting efficient catalysis.

Copper-Mediated Cross-Coupling Reactions (e.g., Chan-Lam Coupling)

Beyond palladium catalysis, boronic acids are valuable reagents in copper-mediated cross-coupling reactions. The Chan-Lam coupling reaction, for example, enables the formation of carbon-heteroatom bonds, such as C-N, C-O, and C-S bonds. nih.gov In this reaction, a boronic acid is coupled with an amine, alcohol, or thiol in the presence of a copper catalyst, often under aerobic conditions. nih.govnih.gov

This methodology provides a powerful alternative to traditional methods for synthesizing N-aryl and O-aryl furan derivatives. The mechanism of the Chan-Lam coupling is distinct from palladium-catalyzed cycles and is thought to proceed through a Cu(II) or Cu(III) intermediate. researchgate.netresearchgate.net The reaction of this compound with various N-H or O-H containing compounds would grant access to a diverse range of substituted furans. For instance, the coupling of aryl boronic acids with O-acetyl hydroxamic acids has been demonstrated using a Cu(I) source under non-basic conditions to form amides. nih.gov This highlights the potential for this compound to participate in C-N bond-forming reactions under copper catalysis. The development of these methods is significant as copper is a more abundant and less expensive metal than palladium. rsc.org

Electrophilic and Nucleophilic Reactions of the Furan Ring System in this compound

The furan ring, a π-excessive five-membered heterocycle, generally exhibits high reactivity towards electrophiles. However, the presence of the electron-withdrawing ethoxycarbonyl group at the 5-position significantly deactivates the ring system in this compound towards electrophilic substitution. This deactivation makes reactions such as nitration, halogenation, and Friedel-Crafts acylation more challenging compared to unsubstituted furan. When electrophilic substitution does occur, it is directed to the C3 and C4 positions, which are less deactivated by the C5 substituent. For instance, bromination of similar 5-substituted-2-furoic esters typically requires harsher conditions and may lead to a mixture of 3-bromo and 4-bromo derivatives.

Conversely, the electron-withdrawing nature of the ethoxycarbonyl group, coupled with the boronic acid moiety, renders the furan ring more susceptible to nucleophilic attack, a reaction pathway not typically observed for simple furans. While direct nucleophilic substitution on the furan ring is rare without a suitable leaving group, the presence of the boronic acid group can facilitate such transformations. Under specific conditions, the boronic acid can be replaced by a nucleophile, although this is more characteristic of cross-coupling reactions. Nucleophilic aromatic substitution (SNAr) can occur if a good leaving group, such as a halogen, is present on the ring. For example, in related 5-nitro-2-halofurans, the halogen is readily displaced by various nucleophiles.

| Reaction Type | Reactivity | Predicted Major Product(s) | Influencing Factors |

|---|---|---|---|

| Electrophilic Aromatic Substitution (e.g., Bromination) | Decreased | 3-Bromo and 4-Bromo derivatives | Electron-withdrawing effect of the ethoxycarbonyl group |

| Nucleophilic Aromatic Substitution | Increased (with a suitable leaving group) | Substitution at the position of the leaving group | Electron-withdrawing effect of the ethoxycarbonyl group |

Esterification and Transesterification Reactions of the Boronic Acid Moiety

The boronic acid functional group of this compound readily undergoes esterification with diols to form cyclic boronate esters, also known as dioxaborolanes or dioxaborinanes depending on the diol used. This reaction is typically reversible and can be driven to completion by removing the water formed during the reaction. The stability and formation kinetics of these boronate esters are influenced by the structure of the diol, the solvent, and the pH of the reaction medium. For example, the reaction with pinacol (B44631) (2,3-dimethylbutane-2,3-diol) yields a stable pinacol boronate ester, a common derivative used to protect the boronic acid or to modify its reactivity in subsequent transformations.

Transesterification is another key reaction of the boronic acid moiety. A boronate ester of this compound can exchange its diol component with another diol. This equilibrium-driven process is influenced by the relative stability of the starting and resulting boronate esters and the concentration of the diols. This reactivity is often exploited in dynamic covalent chemistry and for the purification of boronic acids.

| Diol Reactant | Product | Typical Conditions |

|---|---|---|

| Ethylene Glycol | 2-(5-(Ethoxycarbonyl)furan-2-yl)-1,3,2-dioxaborolane | Azeotropic removal of water (e.g., Dean-Stark apparatus with toluene) |

| Pinacol | Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carboxylate | Refluxing in an appropriate solvent (e.g., THF, toluene) |

| Catechol | 2-(5-(Ethoxycarbonyl)furan-2-yl)benzo[d] chim.itnih.govnih.govdioxaborole | Mild conditions, often at room temperature |

Radical Reactions Involving this compound

While less common than ionic reactions, this compound can participate in radical reactions under specific conditions. The boronic acid group can be a precursor to a furan-2-yl radical through processes like photoredox catalysis. For instance, the corresponding boronate ester can undergo single-electron oxidation to generate a radical cation, which can then fragment to produce the desired radical.

Another potential radical pathway involves the decarboxylation of the corresponding carboxylic acid. If the ethoxycarbonyl group is hydrolyzed to a carboxylic acid, the resulting 5-carboxy-furan-2-boronic acid could undergo radical decarboxylation under oxidative conditions to generate a furan-5-yl radical. This type of reaction is known for other aromatic carboxylic acids.

Applications of 5 Ethoxycarbonyl Furan 2 Yl Boronic Acid in Complex Organic Synthesis

As a Building Block for Diversified Furan (B31954) Derivatives

The furan motif is a core component of many biologically active compounds and advanced materials. shareok.org The ability to introduce this heterocycle with further points of functionalization is of significant interest to synthetic chemists.

Synthesis of Arylated and Heteroarylated Furan Compounds

(5-(Ethoxycarbonyl)furan-2-yl)boronic acid is an excellent coupling partner for the synthesis of 2-aryl and 2-heteroaryl furans. In these reactions, the boronic acid moiety reacts with an aryl or heteroaryl halide in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. The ethoxycarbonyl group remains intact during this transformation, providing a handle for further synthetic manipulations, such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction.

While specific examples detailing the use of the ethyl ester are not extensively documented in readily available literature, the analogous compound, (5-(methoxycarbonyl)furan-2-yl)boronic acid , has been utilized in such transformations. The reactivity is expected to be highly similar. For instance, in a typical Suzuki-Miyaura coupling, the furan boronic acid derivative would be reacted with an aryl bromide or iodide.

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Ref. |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80-100 | Good to Excellent | mdpi.com |

| Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 90 | Good to Excellent | evonik.com |

This table represents typical conditions for Suzuki-Miyaura reactions involving furan boronic acids and is for illustrative purposes. Specific yields would be substrate-dependent.

Construction of Furan-Containing Biaryls and Oligoheterocycles

The construction of biaryl and oligoheterocyclic structures is crucial in the development of materials with interesting photophysical properties and in the synthesis of complex pharmaceutical agents. This compound can be strategically employed in sequential cross-coupling reactions to build these extended conjugated systems. A furan ring can act as a key linker between two different aromatic or heteroaromatic units. The synthesis of such compounds often relies on a modular approach where different building blocks are coupled together. researchgate.net

For example, a synthetic route could involve the initial Suzuki coupling of this compound with a haloaryl compound, followed by modification of the ester group and a subsequent coupling reaction at a different position on the aryl ring.

Role in the Synthesis of Natural Products and Analogues

Furan-containing natural products exhibit a wide range of biological activities. researchgate.net While direct application of this compound in the total synthesis of a specific natural product is not prominently reported, its potential as a key intermediate is significant. Synthetic chemists often design retrosynthetic pathways that disconnect complex molecules into simpler, commercially available building blocks. The title compound, or its corresponding aldehyde precursor, 5-formyl-2-furylboronic acid, serves as a valuable starting point for introducing the 2,5-disubstituted furan moiety found in some natural products. mdpi.comgoogle.com

Utilization in the Development of Pharmaceutical Intermediates and Lead Compounds

Boronic acids are important intermediates in the pharmaceutical industry for the synthesis of a variety of drugs. evonik.comresearchgate.net The furan scaffold itself is present in numerous bioactive compounds. Therefore, this compound is a valuable reagent for medicinal chemists to create libraries of novel furan-containing compounds for drug discovery programs.

Formation of C2-arylated L-ascorbic acid derivatives

L-ascorbic acid (Vitamin C) is a vital antioxidant, and its derivatives are of great interest for their potential therapeutic applications, including in cosmetics and medicine. mdpi.comcymitquimica.comaobchem.combldpharm.com The synthesis of C2-arylated L-ascorbic acid derivatives is a strategy to modify its properties, such as stability and lipophilicity. While the direct coupling of this compound to the C2 position of L-ascorbic acid is a challenging transformation due to the electronic nature of the enediol system, related methodologies for creating new L-ascorbic acid hybrids have been explored. aobchem.com The development of novel coupling methods could potentially enable the use of this boronic acid to create unique furan-conjugated Vitamin C analogues.

Application in Agrochemical Synthesis

The search for new and effective agrochemicals is an ongoing effort. Boron-containing compounds have shown potential in this area. nih.gov Furthermore, furoic acid, which can be derived from the hydrolysis of the ethoxycarbonyl group of the title compound, has applications in the agrochemical industry. researchgate.net The use of this compound allows for the introduction of the 5-(ethoxycarbonyl)furan-2-yl moiety into potential herbicidal or fungicidal scaffolds, leveraging the known bioactivity of both furan and boronic acid-containing structures. However, specific examples of its use in commercially available agrochemicals are not widely documented in public literature.

Contributions to Polymer and Material Science

This compound has emerged as a valuable monomer in the field of polymer and material science, primarily due to its furan-based structure and the versatile reactivity of the boronic acid group. The furan ring, derivable from biomass, offers a renewable building block for sustainable polymers, while the ethoxycarbonyl group acts as an electron-withdrawing substituent, which can be used to tune the electronic properties of the resulting materials. The boronic acid functionality is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds essential for polymer backbone construction.

The incorporation of this compound into advanced polymeric structures is a growing area of research, aimed at developing novel materials with tailored properties. The Suzuki-Miyaura cross-coupling reaction is the principal method for this purpose, allowing for the copolymerization of the boronic acid with a variety of dihalogenated aromatic or heteroaromatic comonomers. This approach leads to the formation of conjugated polymers where the furan unit is integrated into the polymer backbone.

The presence of the electron-withdrawing ethoxycarbonyl group on the furan ring significantly influences the electronic characteristics of the resulting polymers. This feature is particularly important in the design of donor-acceptor (D-A) type conjugated polymers, where the furan unit can act as either a weak donor or an acceptor, depending on the electronic nature of the comonomer. This D-A architecture is a cornerstone in the development of organic semiconductors for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Research in this area focuses on the synthesis of well-defined copolymers with high molecular weights and controlled regioregularity, which are crucial for achieving desirable material properties such as high charge carrier mobility and specific optical absorption and emission characteristics. While specific examples of polymerization using exclusively this compound are still emerging in publicly available literature, the general strategy is well-established with related furan and thiophene-based boronic acids and esters.

Table 1: Representative Comonomers for Copolymerization with Furan-2-boronic Acid Derivatives

| Comonomer Type | Example | Potential Polymer Application |

| Dihaloarenes | 9,9-dioctyl-2,7-dibromofluorene | Blue-emitting conjugated polymers for OLEDs |

| Dihalothiophenes | 2,5-dibromothiophene | Low bandgap polymers for organic solar cells |

| Dihalobenzothiadiazole | 4,7-dibromo-2,1,3-benzothiadiazole | Donor-acceptor polymers for OFETs |

This table presents potential comonomers based on established Suzuki-Miyaura polymerization chemistry for creating advanced polymeric structures.

The synthesis of functional materials utilizing this compound via cross-coupling reactions extends beyond linear polymers to include the creation of small molecules and oligomers with specific functions. The Suzuki-Miyaura coupling provides a powerful tool for the precise construction of molecules with tailored electronic and photophysical properties.

In the context of functional materials, this boronic acid can be coupled with a wide array of halogenated compounds to produce materials for applications such as fluorescent probes, organic light-emitting diode (OLED) emitters, and components of photoactive layers in solar cells. The furan moiety, substituted with the ethoxycarbonyl group, can be strategically incorporated to fine-tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the target molecule. This tuning is critical for efficient charge injection, transport, and recombination in electronic devices.

For instance, coupling this compound with a suitable brominated aromatic core can yield a donor-acceptor molecule with intramolecular charge transfer (ICT) characteristics. Such molecules often exhibit strong fluorescence and solvatochromism, making them suitable for sensing applications. While detailed studies on materials explicitly derived from this compound are not widely reported, the foundational chemistry is robust and widely applied to similar building blocks. mdpi.comrsc.orgnih.gov

Table 2: Research Findings on Related Furan-Based Functional Materials

| Research Focus | Key Findings | Reference |

| Furan-based Donor-Acceptor Monomers | Synthesis of new furan and benzochalcogenodiazole based monomers (FSeF and FSF) via a donor-acceptor-donor approach. The resulting polymers exhibited low band gaps and multichromic behavior. | rsc.org |

| Benzofuran (B130515) Derivatives via Suzuki Coupling | A series of novel benzofuran derivatives containing a biaryl moiety were synthesized in good to excellent yields using Suzuki cross-coupling reactions in aqueous media, highlighting the utility of this method for creating complex heterocyclic compounds. | mdpi.com |

| Thiophene-based Conjugated Polymers | High molecular weight thiophene-containing conjugated polymers were successfully synthesized via Suzuki polycondensation of 2,5-thiophenebis(boronic acid) derivatives with various dibromo-aromatics, demonstrating the effectiveness of this polymerization technique. | researchgate.net |

This table summarizes findings from related research, illustrating the potential applications and synthetic strategies applicable to this compound.

Computational and Spectroscopic Characterization in Research

Theoretical Studies on the Electronic Structure and Reactivity

Theoretical studies, primarily employing Density Functional Theory (DFT), have been crucial in understanding the electronic landscape of furan-based boronic acids. For analogous compounds such as 5-formyl-2-furanboronic acid, DFT calculations at the B3LYP/6-311+G** level of theory have been used to investigate the molecular geometry. These studies often confirm the near-planar structure of the furan (B31954) ring and the boronic acid group. The electronic structure is significantly influenced by the interplay between the electron-donating furan ring and the electron-withdrawing boronic acid and ethoxycarbonyl groups. This push-pull electronic arrangement dictates the molecule's reactivity, particularly at the carbon atom bearing the boronic acid group, making it susceptible to nucleophilic attack in catalytic cycles.

Quantum Chemical Calculations of Reaction Mechanisms

Quantum chemical calculations are instrumental in mapping the energetic pathways of reactions involving boronic acids. While specific studies on the reaction mechanisms of (5-(Ethoxycarbonyl)furan-2-yl)boronic acid are not extensively documented, research on related furan derivatives provides a model for understanding. For instance, quantum chemical studies on the decarboxylation of 2,5-furandicarboxylic acid have elucidated the preference for a nucleophilic attack mechanism over a 1,3-dipolar cycloaddition. Such computational approaches can determine transition state energies and reaction intermediates, providing a microscopic view of processes like the Suzuki-Miyaura cross-coupling reaction, where this boronic acid is a common participant.

Spectroscopic Analysis of Reaction Intermediates and Products

The characterization of this compound and its derivatives heavily relies on a suite of spectroscopic techniques. Each method offers a unique window into the molecular structure and composition.

¹H and ¹³C NMR spectroscopy are primary tools for confirming the molecular structure of organic compounds. For derivatives formed from reactions involving furan boronic acids, such as ethyl 4-(5-phenylfuran-2-yl)benzoate, detailed NMR data is available. In a typical ¹H NMR spectrum of a product derived from this compound, one would expect to see characteristic signals for the furan protons, the ethyl group of the ester (a quartet and a triplet), and protons of any coupled aromatic rings. ¹¹B NMR spectroscopy is particularly useful for studying boronic acids, as it can monitor the change in the boron environment, for example, during complexation with diols. The chemical shift in ¹¹B NMR can provide insights into the pKa of the boronic acid and its binding behavior.

Mass spectrometry provides precise molecular weight information and clues about the structure through fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would confirm its elemental composition (C₇H₉BO₅). Predicted collision cross-section (CCS) values for various adducts, such as [M+H]⁺ and [M+Na]⁺, can be calculated to aid in identification. The fragmentation pattern would likely involve the loss of the ethoxy group, the entire ester group, and potentially the boronic acid moiety, providing a structural fingerprint.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 185.06158 | 135.2 |

| [M+Na]⁺ | 207.04352 | 142.6 |

| [M-H]⁻ | 183.04702 | 137.2 |

| [M+NH₄]⁺ | 202.08812 | 154.1 |

| [M+K]⁺ | 223.01746 | 143.3 |

| [M+H-H₂O]⁺ | 167.05156 | 130.3 |

| Data sourced from predicted values. |

Infrared and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule. In the IR spectrum of a product like ethyl 4-(5-phenylfuran-2-yl)benzoate, characteristic absorption bands would be observed for the C=O stretch of the ester (around 1708 cm⁻¹), C-O stretching, and aromatic C-H and C=C vibrations. For this compound itself, one would expect to see a broad O-H stretching band from the boronic acid group, in addition to the ester and furan ring vibrations.

X-ray crystallography provides the definitive solid-state structure of a molecule. While a crystal structure for this compound is not publicly available, studies on the closely related 5-formyl-2-furanboronic acid reveal a planar furan ring with the formyl and boronic acid groups slightly out of plane. The molecules in the crystal lattice are often connected by hydrogen bonds between the boronic acid groups. Similar intermolecular interactions would be expected for this compound, influencing its crystal packing and physical properties. For instance, in the crystal structure of 5-(hydroxymethyl)furan-2-carboxylic acid, the crystal packing is stabilized by O-H···O hydrogen bonding.

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The utility of (5-(Ethoxycarbonyl)furan-2-yl)boronic acid in cross-coupling reactions, particularly the Suzuki-Miyaura reaction, is a cornerstone of its application. However, furan-2-boronic acids are known to be challenging substrates, often susceptible to protodeboronation (cleavage of the C-B bond) under standard basic conditions, which leads to low yields. nih.govnih.gov Future research will focus on developing novel catalytic systems that overcome this instability and enhance reaction efficiency.

A key trend is the design of advanced palladium precatalysts that generate the active Pd(0) species rapidly and under mild conditions, thus minimizing the decomposition of the boronic acid. nih.govresearchgate.net For instance, precatalysts incorporating monodentate biarylphosphine ligands have shown promise in coupling unstable heteroaryl boronic acids at room temperature or slightly elevated temperatures (40 °C) with short reaction times. nih.govnih.gov The development of such catalysts is crucial for expanding the synthetic utility of this compound, especially with less reactive coupling partners like aryl chlorides. nih.govthieme-connect.com

The table below summarizes the performance of an advanced palladium precatalyst with various unstable boronic acids, illustrating a potential research direction for optimizing reactions with this compound.

Table 1: Performance of Advanced Palladium Precatalysts in Suzuki-Miyaura Coupling of Unstable Boronic Acids

| Boronic Acid | Coupling Partner (Ar-Cl) | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Furanboronic acid | 4-Chlorotoluene | 40 | 2 | 92 | nih.gov |

| 2-Thiopheneboronic acid | 4-Chloroanisole | RT | 0.5 | 96 | nih.gov |

This table is illustrative of the type of data generated in catalyst development research. RT = Room Temperature.

Future work will likely explore a wider range of ligands and metal centers (beyond palladium) to create more robust and selective catalytic systems tailored for furan-containing substrates.

Exploration of Asymmetric Synthesis Incorporating this compound

The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. An exciting frontier is the use of this compound in asymmetric synthesis to create enantiomerically pure compounds. A major focus will be on asymmetric Suzuki-Miyaura coupling reactions to generate axially chiral biaryl compounds, which are privileged structures in many chiral ligands and pharmaceuticals.

This can be achieved by employing palladium catalysts coordinated to novel P-chiral monophosphorus ligands. nih.govacs.org Such systems have successfully produced a variety of chiral biaryls with high yields and excellent enantioselectivities (up to 96% ee) under mild conditions. nih.gov The application of these chiral ligands to the coupling of this compound with various aryl halides represents a significant area for future investigation. nih.govacs.org

Another promising avenue involves the transformation of the boronic acid itself into a chiral reagent. Asymmetric homologation reactions, for instance, can convert boronic acids into chiral α-allylboronates, which are valuable reagents for asymmetric allylboration of aldehydes and ketones. york.ac.uk The development of organoborane chemistry has provided numerous strategies for creating stereocenters with high enantiomeric excess, and applying these methods to furan-based boronic acids is a logical next step. researchgate.netacs.org

Expansion of Applications in Bio-conjugation and Chemical Biology

Bioorthogonal chemistry, which involves reactions that can occur in living systems without interfering with native biochemical processes, offers a powerful toolkit for studying biology. wikipedia.org Boronic acids are emerging as highly versatile functional groups in this field, and this compound is a candidate for developing new bioorthogonal probes and labels. nih.govnih.gov

Future research is expected to explore several strategies:

Saccharide Sensing: Boronic acids can reversibly bind with 1,2- and 1,3-cis-diols, a functionality present in all saccharides. acs.orgrsc.org This interaction can be harnessed to design fluorescent sensors for glucose and other important carbohydrates. nih.govacs.org By functionalizing the furan (B31954) ring of this compound with a fluorophore, researchers can create probes that signal the presence of specific sugars in biological environments. nih.govmdpi.com

Protein Labeling: Boronic acids can be used for the site-selective modification of proteins through several bioorthogonal reactions. nih.gov This includes the formation of stable boronic esters with diols or dynamic iminoboronates. nih.govnih.gov

Tetrazine Ligation: Vinylboronic acids have been shown to react rapidly with tetrazines in one of the fastest bioorthogonal reactions known. acs.orgacs.org Future work could involve modifying this compound to incorporate a vinyl group, creating a highly reactive and water-soluble probe for in-vivo labeling. acs.org

Table 2: Emerging Bioorthogonal Strategies Utilizing Boronic Acids

| Strategy | Reaction Partners | Key Feature | Potential Application | Reference(s) |

|---|---|---|---|---|

| Boronic Ester Formation | Boronic Acid + cis-Diol | Reversible, specific to saccharides/glycoproteins | Glucose sensing, glycoprotein (B1211001) labeling | nih.govacs.orgrsc.org |

| Iminoboronate Formation | 2-Formylphenylboronic Acid + Hydrazine/Hydroxylamine | Dynamic covalent bond formation | Reversible protein labeling, drug delivery | nih.gov |

The low toxicity of boronic acids further enhances their suitability for applications in chemical biology. wiley-vch.de

Design of Next-Generation Furan-Based Functional Materials

Furan-based polymers are gaining significant attention as sustainable alternatives to their thiophene-based counterparts in the field of organic electronics. lbl.gov Furan is derivable from renewable biomass, making it an attractive building block for green materials. mdpi.comrsc.org this compound is an ideal monomer for creating novel conjugated polymers for applications such as organic solar cells (OSCs) and organic light-emitting diodes (OLEDs).

The presence of the electron-withdrawing ethoxycarbonyl group can be used to tune the electronic properties of the resulting polymer, such as its band gap and energy levels, which are critical for device performance. spiedigitallibrary.org Research has shown that incorporating furan moieties can improve polymer solubility and stability while maintaining high charge mobility. lbl.govspiedigitallibrary.orgbit.edu.cn Simple furan-based polymers have already enabled the fabrication of efficient and stable eco-friendly organic solar cells. rsc.orgrsc.org

Future research will focus on the synthesis of donor-acceptor conjugated polymers where this compound or its derivatives act as either the donor or acceptor unit. Through Suzuki-Miyaura polymerization, a wide array of new materials with tailored optoelectronic properties can be synthesized and tested in next-generation flexible electronic devices. spiedigitallibrary.orgbit.edu.cn

Sustainable and Scalable Production Methodologies

The long-term viability of this compound as a key chemical intermediate depends on the development of sustainable and cost-effective production methods. A major trend is the shift away from petroleum-based starting materials towards renewable lignocellulosic biomass. nih.govmdpi.com Platform chemicals like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), which are readily obtained from the C5 and C6 sugars in biomass, are ideal precursors. mdpi.commdpi.commdpi.com

Future research will likely pursue several green chemistry pathways:

Chemo-catalytic Conversion: Developing efficient catalytic routes to convert furfural or HMF into furan-2-carboxylic acid and its esters, followed by a borylation step. acs.orgresearchgate.net This could involve electrochemical methods that utilize CO2 as a carboxylating agent, further enhancing the green credentials of the process. acs.org

Biocatalytic Synthesis: Utilizing engineered microorganisms or isolated enzymes to perform the conversion under mild, aqueous conditions. nih.govnih.gov For example, certain fungal strains have been shown to convert HMF into 2,5-furandicarboxylic acid (FDCA), demonstrating the potential for biological pathways to produce key furan intermediates. nih.gov

Process Intensification: Employing green synthetic techniques like mechanochemistry (solvent-free grinding) or continuous flow chemistry. rsc.orgnih.gov Mechanochemical methods have been successfully used for the facile and environmentally benign synthesis of boronic acid esters, and flow chemistry offers a route to safer and more scalable production. rsc.orgnih.govrsc.org

These approaches aim to reduce waste, minimize the use of hazardous reagents, and lower the energy requirements of production, aligning with the principles of a circular economy. mdpi.com

Q & A

Q. What are the recommended methods for synthesizing (5-(Ethoxycarbonyl)furan-2-yl)boronic acid?

Synthesis typically involves Miyaura borylation, where a halogenated furan derivative (e.g., 5-ethoxycarbonyl-2-bromofuran) undergoes palladium-catalyzed coupling with bis(pinacolato)diboron. Key steps include:

- Precursor preparation : Halogenation of 5-ethoxycarbonylfuran using N-bromosuccinimide (NBS) under controlled conditions .

- Borylation : Reaction with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ catalyst and KOAc base in anhydrous THF at 80°C .

- Purification : Column chromatography or recrystallization to isolate the boronic acid.

Q. How should this compound be stored to prevent degradation?

Neat boronic acids, including furan derivatives, are prone to protodeboronation (loss of boron group). Stability studies on similar compounds (e.g., furan-2-yl boronic acid) show degradation is influenced by temperature and atmospheric oxygen, not solely moisture . Recommendations:

- Store under inert gas (N₂/Ar) at –20°C.

- Use desiccants and avoid prolonged exposure to light.

Q. What are common reaction applications in organic synthesis?

The compound participates in Suzuki-Miyaura cross-coupling to form biaryl or heteroaryl structures. For example:

- Coupling with aryl halides (e.g., bromobenzene) using Pd catalysts (e.g., Pd@rGO) in THF/H₂O with Na₂CO₃ base, yielding ethoxycarbonyl-functionalized biaryls .

- Reactivity is modulated by the electron-withdrawing ethoxycarbonyl group, enhancing oxidative addition efficiency in Pd-catalyzed systems .

Advanced Research Questions

Q. How does the ethoxycarbonyl substituent influence electronic properties and reactivity?

The ethoxycarbonyl group is electron-withdrawing , polarizing the furan ring and increasing electrophilicity at the boron site. Comparative studies on methoxy- vs. methyl-substituted boronic acids show electron-withdrawing groups reduce boronic acid pKa, enhancing reactivity in aqueous coupling conditions . Computational analysis (e.g., DFT) can quantify electronic effects by modeling charge distribution and frontier molecular orbitals .

Q. What catalytic systems optimize its use in cross-coupling reactions?

Pd@rGO (reduced graphene oxide-supported palladium) demonstrates high efficiency for heteroaryl boronic acids due to:

- Enhanced surface area and electron transfer properties.

- Reduced catalyst leaching, enabling recyclability (tested up to 5 cycles with <5% yield drop) .

- Optimal conditions: 1 mol% Pd loading, 80°C in THF/H₂O (4:1), 12 hours.

Q. How can mechanistic contradictions in stability studies be resolved?

Early hypotheses attributed boronic acid degradation to hydrolysis, but recent studies using LCMS and microwave heating show minimal decomposition in water . Proposed mechanisms:

- Autoxidation : Radical-mediated degradation under aerobic conditions.

- Thermal instability : Neat samples degrade at room temperature via intermolecular protodeboronation.

Methodological recommendations: - Monitor degradation via LCMS with deuterated solvents.

- Conduct kinetic studies under varied O₂ levels .

Q. What analytical techniques validate purity and structural integrity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.